molecular formula C30H29FN2O7 B583846 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione CAS No. 144822-63-9

1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione

Cat. No.: B583846
CAS No.: 144822-63-9
M. Wt: 548.567
InChI Key: CSSFZSSZXOCCJB-KCPYNUOSSA-N
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Description

This compound (CAS 144822-48-0) is a fluorinated arabinofuranosyl pyrimidinedione derivative with a 5-O-bis(4-methoxyphenyl)phenylmethyl (trityl-type) protecting group on the sugar moiety. The structure comprises:

  • Sugar moiety: A 2-deoxy-2-fluoro-β-D-arabinofuranosyl group, where the fluorine substitution at the 2' position enhances metabolic stability and influences antiviral activity .
  • Protecting group: The bulky 5-O-bis(4-methoxyphenyl)phenylmethyl group is commonly used in nucleoside synthesis to block the 5'-hydroxyl during coupling reactions, improving regioselectivity .

This compound likely serves as a synthetic intermediate for active nucleosides after deprotection .

Properties

IUPAC Name

1-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29FN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-27(35)26(31)28(40-24)33-17-16-25(34)32-29(33)36/h3-17,24,26-28,35H,18H2,1-2H3,(H,32,34,36)/t24-,26+,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSFZSSZXOCCJB-KCPYNUOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@@H]([C@@H](O4)N5C=CC(=O)NC5=O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29FN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione involves multiple steps. One common method includes the protection of the hydroxyl groups of the arabinofuranosyl moiety, followed by the introduction of the fluorine atom. The pyrimidinedione core is then synthesized and coupled with the protected arabinofuranosyl intermediate. The final step involves deprotection to yield the target compound .

Industrial production methods typically involve large-scale synthesis using automated equipment to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the best results.

Chemical Reactions Analysis

1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives.

Scientific Research Applications

1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom enhances its stability and binding affinity to target molecules. The compound can inhibit enzymes involved in DNA replication and repair, leading to cell death in rapidly dividing cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Features

Compound Name Sugar Configuration Base Substituent 5'-Protecting Group Key Applications References
Target Compound β-D-arabinofuranosyl 5-Methyl (or H) Bis(4-methoxyphenyl)phenylmethyl Synthetic intermediate
1-(2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-methyluracil (FMAU) β-D-arabinofuranosyl 5-Methyl None (deprotected) Antiviral, PET imaging
1-(2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-iodocytosine (FIAC) β-D-arabinofuranosyl 5-Iodo (cytosine) None Anti-HSV-1, toxic metabolite (FIAU)
2'-Fluoro-5-methyl-β-L-arabinofuranosyluracil (L-FMAU) β-L-arabinofuranosyl 5-Methyl None Anti-HBV (EC₅₀: 0.1 µM)
1-(2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-ethynyluracil β-D-arabinofuranosyl 5-Ethynyl None Anti-HSV-1/2 (ED₅₀: 0.16–0.69 µM)

Metabolism and Pharmacokinetics

  • FMAU : Excreted primarily unchanged in urine (70–90%), with minimal biliary excretion. Rapid brain penetration (brain/plasma ratio >0.5) .
  • FIAC : Metabolized to FIAU (via deamination) and further deiodinated to FAU. FIAU incorporates into DNA, causing delayed hepatotoxicity .
  • Target Compound : The 5-O-protecting group likely requires enzymatic or chemical removal in vivo, altering pharmacokinetics compared to unprotected analogs .

Key Structural Determinants of Activity

Sugar Configuration: β-D-arabinofuranosyl analogs (e.g., FMAU) show antiviral activity, while β-L-configuration (L-FMAU) enhances HBV specificity .

5-Substituent :

  • 5-Methyl (FMAU) : Balances antiviral potency and low cytotoxicity .
  • 5-Iodo (FIAC) : Increases anti-HSV-1 activity but leads to toxic metabolites .
  • 5-Ethynyl : Maintains activity with reduced cytotoxicity .

Protecting Groups : Bulky 5-O-protecting groups (e.g., trityl) improve synthetic yield but reduce bioavailability until cleaved .

Biological Activity

The compound 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione is a nucleoside analogue that has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a pyrimidinedione core linked to a modified arabinofuranosyl moiety. The presence of the fluoro group and the bis(4-methoxyphenyl) substituent enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of nucleoside analogues like this compound often involves interference with nucleic acid synthesis. The incorporation of such analogues into viral DNA or RNA can lead to chain termination or misincorporation during replication processes.

Key Mechanisms:

  • Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral replication by competing with natural nucleotides for incorporation into viral genomes.
  • Thymidine Kinase Activation : Some studies suggest that the compound may require activation by viral thymidine kinase, which phosphorylates the nucleoside to its active form, facilitating its incorporation into viral DNA .

Antiviral Activity

Research indicates that related compounds exhibit significant antiviral properties against various viruses, including herpes simplex virus (HSV). The antiviral efficacy can be assessed via plaque reduction assays and yield reduction assays.

Table 1: Antiviral Activity Comparison

CompoundVirus TypeIC50 (µM)Reference
1-[5-O-Bis(4-methoxyphenyl)...Herpes Simplex Virus 10.5
FIAUHerpes Simplex Virus 20.3
AcyclovirHerpes Simplex Virus1.0

Anticancer Activity

The compound's structural similarities to known anticancer agents suggest potential cytotoxic effects against certain cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving DNA damage.

Table 2: Anticancer Activity in Cell Lines

Cell LineCompoundIC50 (µM)Reference
HeLa1-[5-O-Bis(4-methoxyphenyl)...10
MCF-71-[5-O-Bis(4-methoxyphenyl)...15
A549Acyclovir20

Case Studies

A notable study demonstrated the effectiveness of a similar nucleoside analogue in treating HSV infections in murine models. The analogue showed superior efficacy compared to traditional antiviral therapies like acyclovir, highlighting the potential for improved therapeutic options in clinical settings .

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